6-(tert-Butyldithio)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butyldithio)hexanoic acid is an organic compound with the molecular formula C10H20O2S2 and a molecular weight of 236.39 g/mol It is characterized by the presence of a tert-butyl group attached to a dithio linkage, which is further connected to a hexanoic acid chain
Preparation Methods
The synthesis of 6-(tert-Butyldithio)hexanoic acid typically involves the reaction of hexanoic acid derivatives with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-(tert-Butyldithio)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The dithio linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(tert-Butyldithio)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving thiol-disulfide exchange reactions, which are important in protein folding and function.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(tert-Butyldithio)hexanoic acid exerts its effects involves the interaction of its dithio linkage with various molecular targets. This can include the formation of disulfide bonds with thiol-containing molecules, leading to changes in molecular structure and function. The pathways involved often relate to redox reactions and thiol-disulfide exchange processes .
Comparison with Similar Compounds
Similar compounds to 6-(tert-Butyldithio)hexanoic acid include:
Hexanoic acid: Lacks the dithio and tert-butyl groups, making it less reactive in certain chemical reactions.
tert-Butylthiol: Contains the tert-butyl group but lacks the hexanoic acid chain.
Properties
Molecular Formula |
C10H20O2S2 |
---|---|
Molecular Weight |
236.4 g/mol |
IUPAC Name |
6-(tert-butyldisulfanyl)hexanoic acid |
InChI |
InChI=1S/C10H20O2S2/c1-10(2,3)14-13-8-6-4-5-7-9(11)12/h4-8H2,1-3H3,(H,11,12) |
InChI Key |
CMHMMVPWTSWSMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SSCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.